dimethyl 2-(1H-pyrrol-1-yl)terephthalate

Organic Synthesis Building Block Physicochemical Properties

Dimethyl 2-(1H-pyrrol-1-yl)terephthalate (CAS 168619-57-6) is a pyrrole-terephthalate diester with the molecular formula C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol. It is classified within the pyrrole-benzoic acid ester family and is primarily catalogued as a synthetic building block.

Molecular Formula C14H13NO4
Molecular Weight 259.26 g/mol
CAS No. 168619-57-6
Cat. No. B1352904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 2-(1H-pyrrol-1-yl)terephthalate
CAS168619-57-6
Molecular FormulaC14H13NO4
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C=CC=C2
InChIInChI=1S/C14H13NO4/c1-18-13(16)10-5-6-11(14(17)19-2)12(9-10)15-7-3-4-8-15/h3-9H,1-2H3
InChIKeyMHMDCAFTNWRPCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-(1H-pyrrol-1-yl)terephthalate (CAS 168619-57-6): Chemical Identity and Synthetic Utility


Dimethyl 2-(1H-pyrrol-1-yl)terephthalate (CAS 168619-57-6) is a pyrrole-terephthalate diester with the molecular formula C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol [1]. It is classified within the pyrrole-benzoic acid ester family and is primarily catalogued as a synthetic building block [1]. The compound features both a pyrrole ring and a dimethyl terephthalate moiety, offering dual functionality for organic synthesis, particularly in the construction of more complex heterocyclic systems .

Why Dimethyl 2-(1H-pyrrol-1-yl)terephthalate Cannot Be Simply Replaced by In-Class Analogs


Although several pyrrole-benzoate esters share a similar core, their differing substitution patterns—such as the position of the ester groups on the aromatic ring (e.g., terephthalate vs. isophthalate vs. benzoate) and the presence of additional substituents on the pyrrole ring—can profoundly alter their reactivity, crystallinity, and performance in a given synthetic sequence or material assembly [1]. For example, the 1,4-dicarboxylate configuration of the target compound provides distinct bite angles and solubility profiles compared to its 1,3-disubstituted isomer (dimethyl 2-(1H-pyrrol-1-yl)isophthalate, CAS 89207-99-8), which directly impacts metal-organic framework (MOF) topology and polymer backbone geometry . Below, we present the available quantifiable evidence that defines the unique utility of dimethyl 2-(1H-pyrrol-1-yl)terephthalate relative to its closest structural comparators.

Quantitative Differentiation Evidence for Dimethyl 2-(1H-pyrrol-1-yl)terephthalate (CAS 168619-57-6)


Physicochemical Property Profile vs. Closest Analog Methyl 2-(1H-pyrrol-1-yl)benzoate

The target compound differs fundamentally from its simplest analog, methyl 2-(1H-pyrrol-1-yl)benzoate (CAS 10333-67-2), by the presence of an additional para-methyl ester, which significantly influences its polarity and hydrogen-bonding capacity. PubChem computed data show that dimethyl 2-(1H-pyrrol-1-yl)terephthalate has a higher topological polar surface area (TPSA) of 57.5 Ų, compared to ~38 Ų for the monomethyl benzoate analog, indicating a 51% increase in polar surface area [1][2]. This directly affects solubility and chromatographic behavior, crucial for purification strategy selection.

Organic Synthesis Building Block Physicochemical Properties

Regiochemistry-Dependent Reactivity: Acylation and Hydrolysis Rate Comparison with Isophthalate Isomer

The 1,4-diester configuration of the target compound provides superior resistance to sterically-biased nucleophilic attack compared to its 1,3-diester isomer dimethyl 2-(1H-pyrrol-1-yl)isophthalate (CAS 89207-99-8). In a class-level inference from general aromatic ester reactivity, the para-orientation reduces steric hindrance around the carbonyl carbons, leading to a predicted 2- to 5-fold slower hydrolysis under basic conditions than the meta-disposed isophthalate, where one ester group is ortho to the bulky N-pyrrole substituent [1].

Organic Synthesis Regioselectivity Ester Hydrolysis

Metal Coordination Geometry: Terephthalate vs. Isophthalate Bridging in MOF Synthesis

The 1,4-dicarboxylate arrangement is known to promote linear bridging between metal nodes, leading to higher-dimensional frameworks with larger pores, whereas the 1,3-dicarboxylate isomer (isophthalate) tends to form bent bridges that generate helical or low-dimensional networks [1]. Although no MOF containing the exact target compound was found, the proven impact of substituents on terephthalate linkers suggests that the pyrrole-N-substituent on the target compound could further alter framework topology by introducing a steric directing group [2].

Metal-Organic Frameworks Coordination Chemistry Linker Design

Target Application Scenarios for Dimethyl 2-(1H-pyrrol-1-yl)terephthalate Based on Differentiated Properties


Synthesis of Pyrrole-Functionalized Terephthalate Linkers for MOF Design

Researchers designing MOFs where the pore geometry and topology are critical can leverage the 1,4-dicarboxylate architecture to introduce a pyrrole moiety directly into the linker backbone [1]. This enables post-synthetic modification or provides metal-coordinating sites that are inaccessible with isophthalate or simple benzoate analogs, as indicated by the class-level inference on bridging modes [1].

Preparation of Pyrrole-Containing Polyesters with Tunable Hydrolytic Stability

In polymer chemistry, the slower predicted hydrolysis rate of the para-substituted terephthalate diester (relative to the isophthalate isomer) can be exploited to create polyesters with prolonged structural integrity in aqueous environments, a property inferred from general ester reactivity principles [1].

Scaffold for Stepwise Heterocyclic Synthesis

For medicinal chemistry campaigns requiring a pyrrole ring as a core pharmacophore, the target compound presents two orthogonal ester handles for sequential functionalization, a feature absent in the monoester analog methyl 2-(1H-pyrrol-1-yl)benzoate, which limits synthetic versatility [1].

Chromatographic Method Development Standard

Owing to its higher TPSA (57.5 Ų) compared to simpler pyrrole-benzoate esters, the compound can serve as a distinct retention-time marker in reversed-phase HPLC method development, aiding in the separation of complex reaction mixtures [1][2].

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